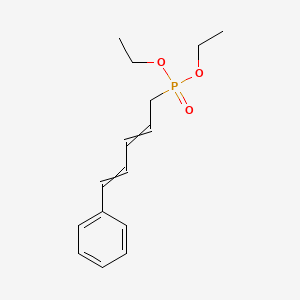
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate is an organic compound belonging to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a conjugated diene system with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable diene precursor under controlled conditions. One common method is the Horner-Wadsworth-Emmons (HWE) reaction, where diethyl phosphite reacts with an aldehyde or ketone in the presence of a base to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale HWE reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: The phenyl and diene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It is utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate exerts its effects involves interactions with molecular targets and pathways. The phosphonate group can act as a ligand, coordinating with metal ions or enzymes, thereby influencing biochemical processes. The conjugated diene system may also participate in electron transfer reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler analog without the phenyl and diene groups.
Dimethyl (2-oxopropyl)phosphonate: Used in similar synthetic applications but with different reactivity due to the presence of a keto group.
Diethyl (pyrrolidin-2-yl)phosphonate: Contains a pyrrolidine ring, offering different chemical properties and applications.
Uniqueness
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate is unique due to its conjugated diene system and phenyl substituent, which confer distinct reactivity and potential for diverse applications in synthesis and material science.
Properties
CAS No. |
693818-49-4 |
|---|---|
Molecular Formula |
C15H21O3P |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
5-diethoxyphosphorylpenta-1,3-dienylbenzene |
InChI |
InChI=1S/C15H21O3P/c1-3-17-19(16,18-4-2)14-10-6-9-13-15-11-7-5-8-12-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
XPLHHLYMTOLOSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=CC=CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


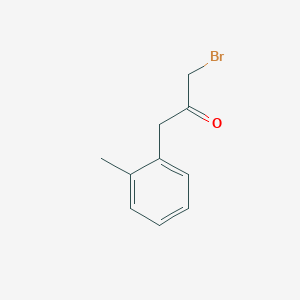
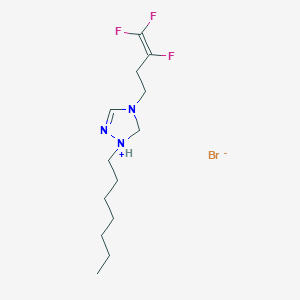
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
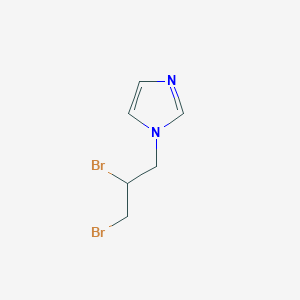
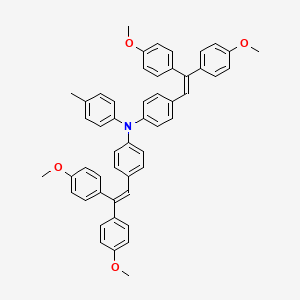
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
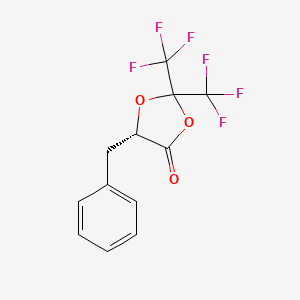


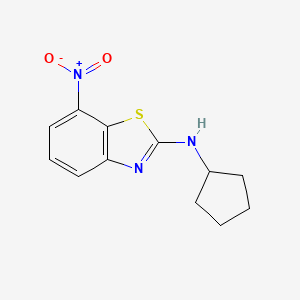
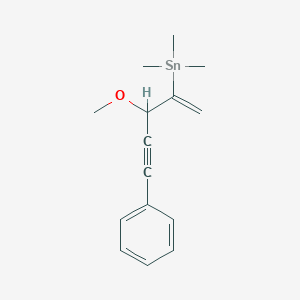
![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)

